1-(3,4-dimethyl-1H-pyrrol-2-yl)ethanone
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Overview
Description
1-(3,4-Dimethyl-1H-pyrrol-2-yl)ethanone is an organic compound with the molecular formula C8H11NO. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethyl-1H-pyrrol-2-yl)ethanone typically involves the reaction of 3,4-dimethylpyrrole with acetic anhydride. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Dimethyl-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, alcohols, and oxidized pyrrole compounds.
Scientific Research Applications
1-(3,4-Dimethyl-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-(3,4-dimethyl-1H-pyrrol-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-(3,5-Dimethyl-1H-pyrrol-2-yl)ethanone: Similar in structure but with different substitution patterns on the pyrrole ring.
1-(2,4-Dimethyl-1H-pyrrol-3-yl)ethanone: Another structural isomer with different positions of methyl groups.
1-(1H-pyrrol-2-yl)ethanone: Lacks the methyl substitutions, leading to different chemical properties
Uniqueness
1-(3,4-Dimethyl-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of methyl groups at positions 3 and 4 of the pyrrole ring influences its electronic properties and steric interactions, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H11NO |
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Molecular Weight |
137.18 g/mol |
IUPAC Name |
1-(3,4-dimethyl-1H-pyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H11NO/c1-5-4-9-8(6(5)2)7(3)10/h4,9H,1-3H3 |
InChI Key |
UCXDEBVXPSFKMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CNC(=C1C)C(=O)C |
Origin of Product |
United States |
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